molecular formula C19H18ClN5O2 B2433016 1-(3-chloro-4-methylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-98-6

1-(3-chloro-4-methylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2433016
CAS No.: 878734-98-6
M. Wt: 383.84
InChI Key: NUIAPOYEMBJUMW-UHFFFAOYSA-N
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Description

This chemical entity, 1-(3-chloro-4-methylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, is a synthetically derived small molecule designed for research applications. Its structure incorporates a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its ability to interact with diverse biological targets. The molecule is further functionalized with a chloro-methylphenyl group and a terminal acetamidophenyl carboxamide moiety, which may contribute to its physicochemical properties and binding affinity. Triazole derivatives are recognized for their significant potential in various research fields. Scientific literature has documented related triazole-based compounds exhibiting anticonvulsant properties, with mechanistic studies suggesting activity at voltage-gated sodium channels, a key target in neuroscience research . Other research avenues for triazole-containing molecules include their investigation as inducers of apoptosis, highlighting their utility in oncological research and the study of cell death pathways . Additionally, the structural motif of incorporating a triazole fragment is a common strategy in the design of novel ligands for central nervous system targets, such as the GABAA receptor, indicating its relevance in neuropharmacological studies . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(3-chloro-4-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c1-11-4-9-16(10-17(11)20)25-12(2)18(23-24-25)19(27)22-15-7-5-14(6-8-15)21-13(3)26/h4-10H,1-3H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIAPOYEMBJUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Introduction of the acetamidophenyl group: This step may involve the reaction of the triazole intermediate with an acetamidophenyl derivative under suitable conditions.

    Chlorination and methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a triazole ring, which is known for its role in medicinal chemistry. The presence of chloro and methyl substituents on the phenyl groups enhances its biological activity. The carboxamide functional group plays a crucial role in its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-(3-chloro-4-methylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation.

  • Case Study : A study published in ACS Omega investigated the synthesis and anticancer properties of triazole derivatives. The results indicated that modifications in the triazole structure significantly influenced cytotoxicity against various cancer cell lines, suggesting that similar derivatives could be explored for enhanced efficacy .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. Research indicates that this compound may exhibit significant antibacterial and antifungal properties.

  • Data Table: Antimicrobial Activity Comparison
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundC. albicans8 µg/mL

This table illustrates the comparative effectiveness of various compounds against specific bacterial strains.

Pesticidal Activity

The potential use of triazole derivatives as pesticides has been explored extensively. Their ability to disrupt fungal growth makes them suitable candidates for agricultural applications.

  • Case Study : Research conducted on triazole-based fungicides demonstrated their effectiveness in controlling fungal pathogens in crops such as wheat and rice. The study found that the application of these compounds led to a significant reduction in disease incidence and improved crop yield .

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-1-phenyl-5-methyltriazole-4-carboxamide
  • N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide
  • N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-methyltriazole-4-carboxamide

Uniqueness

1-(3-chloro-4-methylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of functional groups and their positions on the triazole ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

1-(3-chloro-4-methylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazoles, which are known for their diverse biological activities. The compound's structure includes multiple functional groups that potentially enhance its pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H18_{18}ClN5_5O2_2, with a molecular weight of 383.84 g/mol. The presence of a triazole ring contributes to its biological activity, while the chloro and methyl substituents on the phenyl rings may enhance its lipophilicity and interaction with biological targets.

Antimicrobial Activity

Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. The 1,2,3-triazole ring system has been associated with significant antibacterial and antifungal activities due to its ability to inhibit key enzymes in microbial metabolism. For instance:

  • Antibacterial Activity : Several studies have reported that triazoles exhibit potent activity against Gram-positive and Gram-negative bacteria. A comparative analysis showed that similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various bacterial strains .
  • Antifungal Activity : The compound has shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism is believed to involve the disruption of fungal cell membrane integrity .

Anticancer Activity

Recent research indicates that triazole derivatives can also act as anticancer agents. The compound's structural features suggest potential interactions with cancer cell signaling pathways:

  • Mechanism of Action : Studies have demonstrated that triazole compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of tubulin polymerization and interference with DNA synthesis .
  • Case Studies : In vitro studies have shown that related triazole compounds exhibited IC50_{50} values in the micromolar range against cancer cell lines such as HCT116 (human colorectal carcinoma) and MCF-7 (breast cancer). Specifically, derivatives with similar structural motifs displayed enhanced cytotoxicity compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring has been correlated with increased potency against microbial and cancer cell lines due to enhanced electron affinity and improved binding interactions with biological targets .
  • Functional Group Variations : Variations in functional groups attached to the triazole ring can significantly alter biological activity. For example, acetamido groups have been shown to enhance solubility and bioavailability, making them favorable for therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights their respective biological activities:

Compound NameStructureNotable Activities
1-(3-chloro-4-fluorophenyl)-N-(4-acetamidophenyl)-5-methyltriazoleStructureAntibacterial
1-(2-chloro-5-methylphenyl)-N-(3-acetamidophenyl)-1H-triazoleStructureAntifungal
1-(4-chlorophenyl)-N-(2-acetamidophenyl)-5-methyltriazoleStructureAnticancer

Q & A

Basic: What are the recommended methods for synthesizing this triazole derivative in a laboratory setting?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Condensation reactions to form intermediate carboximidoyl chlorides (e.g., reacting substituted anilines with isocyanides) .

Azide cyclization : Reacting intermediates with sodium azide to form the triazole core, as demonstrated in analogous triazole syntheses .

Purification : Column chromatography or recrystallization using ethanol-DMF mixtures to isolate the final product .
Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1^1H NMR. Ensure anhydrous conditions for azide cyclization to avoid side reactions .

Basic: How can researchers address solubility challenges of this compound in aqueous solutions during in vitro assays?

Methodological Answer:

Co-solvent systems : Use DMSO-water mixtures (e.g., ≤5% DMSO) to enhance solubility while maintaining biocompatibility .

Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the phenyl rings, as seen in derivatives of similar triazoles .

Surfactant-assisted dissolution : Test non-ionic surfactants like Tween-80 at low concentrations to stabilize hydrophobic compounds .
Validation : Measure solubility via UV-Vis spectroscopy and confirm bioactivity retention through dose-response assays .

Basic: What crystallographic techniques are most effective for determining the three-dimensional structure of this compound?

Methodological Answer:

Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .

Structure solution : Employ direct methods (e.g., SHELXD) for phase determination .

Refinement : Apply SHELXL for anisotropic displacement parameter refinement and disorder modeling .

Validation : Check geometric parameters (bond lengths/angles) against similar triazole structures and use WinGX/ORTEP for visualization .
Note : Resolve twinning or disorder using SHELXL’s TWIN/BASF commands .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

Systematic substitution : Modify substituents on the triazole core (e.g., chloro, methyl, acetamido groups) to assess steric/electronic effects .

Targeted assays : Test derivatives against specific enzymes (e.g., carbonic anhydrase, HDACs) using fluorescence-based inhibition assays .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthesis .
Case Study : Compare bioactivity of 4-methylphenyl vs. cyclopentyl substituents in analogous triazoles to identify critical pharmacophores .

Advanced: What analytical approaches resolve contradictions between computational modeling and crystallographic data?

Methodological Answer:

Refinement validation : Re-examine SHELXL refinement parameters (e.g., restraints for thermal motion) to ensure model accuracy .

Conformational analysis : Compare DFT-optimized geometries with crystallographic torsional angles using Mercury software .

Electrostatic potential mapping : Analyze charge distribution via Hirshfeld surfaces to identify overlooked intermolecular interactions .
Example : Discrepancies in hydrogen bonding networks may arise from solvent effects not modeled computationally .

Advanced: How should researchers investigate discrepancies in enzyme inhibition assays across experimental conditions?

Methodological Answer:

Assay standardization : Control variables (pH, temperature, ionic strength) using buffer systems like Tris-HCl (pH 7.4) .

Enzyme kinetics : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition mechanisms .

Orthogonal validation : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Troubleshooting : If IC50_{50} varies, check compound stability via HPLC or co-incubate with cytochrome P450 inhibitors to rule out metabolic interference .

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